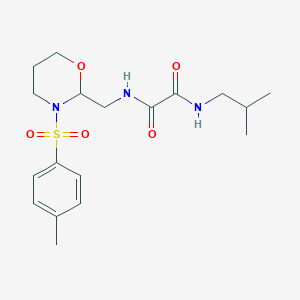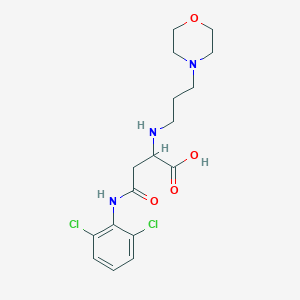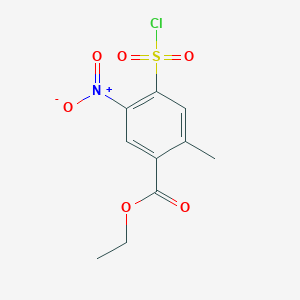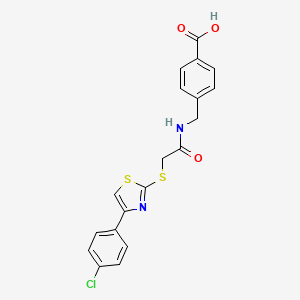
N1-isobutyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-isobutyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide, also known as NBO, is a compound that has gained attention in the scientific community for its potential applications in drug discovery and development. NBO is a small molecule that belongs to the class of oxalamide compounds, which have been found to exhibit various biological activities.
作用機序
The exact mechanism of action of N1-isobutyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is not fully understood. However, it is believed that N1-isobutyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide exerts its biological effects by modulating various signaling pathways, including the PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects:
N1-isobutyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide has been found to have various biochemical and physiological effects. In vitro studies have shown that N1-isobutyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide can induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis in cancer cells. In vivo studies have demonstrated that N1-isobutyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide can reduce tumor growth and improve survival rates in animal models of cancer. Additionally, N1-isobutyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide has been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of N1-isobutyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, N1-isobutyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide has been found to have low toxicity and good bioavailability. However, one limitation of N1-isobutyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on N1-isobutyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide. One potential area of study is the development of N1-isobutyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide derivatives with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the potential use of N1-isobutyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide in combination with other drugs for enhanced therapeutic efficacy. Additionally, further studies are needed to fully understand the mechanism of action of N1-isobutyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide and its potential applications in various therapeutic areas.
合成法
The synthesis of N1-isobutyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide involves the reaction of N-isobutyl-N-methylamine with 3-tosyl-1,3-oxazinan-2-one, followed by the reaction of the resulting intermediate with oxalyl chloride. The final product is obtained by the reaction of the intermediate with ammonia.
科学的研究の応用
N1-isobutyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide has been studied for its potential use as a drug candidate in various therapeutic areas, including cancer, inflammation, and neurological disorders. In cancer research, N1-isobutyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that N1-isobutyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide can inhibit the production of pro-inflammatory cytokines and reduce inflammation. In neurological disorders, N1-isobutyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide has been found to have neuroprotective effects and can improve cognitive function.
特性
IUPAC Name |
N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(2-methylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O5S/c1-13(2)11-19-17(22)18(23)20-12-16-21(9-4-10-26-16)27(24,25)15-7-5-14(3)6-8-15/h5-8,13,16H,4,9-12H2,1-3H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUHJFLSOCQWFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-(Tert-butyl)phenyl)-8-((3-chloro-4-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2799180.png)

![7-oxo-5-propyl-N-(4-(trifluoromethyl)benzyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2799182.png)







![1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperazine](/img/structure/B2799196.png)


![4-((4-chlorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2799202.png)